[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
The compound contains several functional groups including an aziridine ring, a phenyl ring, and a methoxy group. Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. They are known for their high reactivity due to the ring strain . The phenyl ring is a common structure in many organic compounds, contributing to the compound’s stability and often its aromaticity. The methoxy group (-OCH3) is an ether functional group that can influence the compound’s polarity and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The aziridine ring, due to its strain, would likely be highly reactive and could potentially undergo ring-opening reactions .Chemical Reactions Analysis
Aziridines are known to undergo a variety of reactions including ring-opening reactions, substitutions, and additions. The reactivity of the aziridine ring can be influenced by the presence of other functional groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase the compound’s solubility in polar solvents.Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets in the body to exert its effects. The aziridine ring, due to its reactivity, could potentially react with biological molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(24-11-10-18-4-1-2-5-20(18)14-24)19-6-3-7-22(12-19)27-16-21-15-25(21)13-17-8-9-17/h1-7,12,17,21H,8-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYLCWHECGIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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